N-(2-fluorophenyl)-3-iodobenzamide
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Overview
Description
N-(2-fluorophenyl)-3-iodobenzamide: is an organic compound that features both fluorine and iodine atoms attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-3-iodobenzamide typically involves the iodination of a fluorophenyl benzamide precursor. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzamide ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS). The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-3-iodobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (SNAr) reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids.
Oxidation and Reduction: The amide group can be involved in oxidation or reduction reactions, altering the oxidation state of the nitrogen atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted benzamides .
Scientific Research Applications
Chemistry: N-(2-fluorophenyl)-3-iodobenzamide is used as a building block in organic synthesis, particularly in the development of complex molecules for pharmaceuticals and materials science .
Biology and Medicine: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development. It may exhibit biological activities such as enzyme inhibition or receptor modulation .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and electronic components .
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-iodobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .
Comparison with Similar Compounds
- N-(2-fluorophenyl)-2-methoxy-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
- N-(2-fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
Uniqueness: N-(2-fluorophenyl)-3-iodobenzamide is unique due to the specific positioning of the fluorine and iodine atoms on the benzamide structure. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-(2-fluorophenyl)-3-iodobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FINO/c14-11-6-1-2-7-12(11)16-13(17)9-4-3-5-10(15)8-9/h1-8H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTZHSULHPVJIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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